molecular formula C17H24ClN5O4S B13389805 Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-D]pyrimidin-3-YL]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-YL]oxy]-

Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-D]pyrimidin-3-YL]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-YL]oxy]-

Cat. No.: B13389805
M. Wt: 429.9 g/mol
InChI Key: DUDSRYMPNIDSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic compound characterized by its unique structure, which includes a triazolopyrimidine core, a chlorinated aromatic ring, and a cyclopentadioxolane moiety

Properties

IUPAC Name

2-[[6-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN5O4S/c1-4-7-28-16-19-14(18)11-15(20-16)23(22-21-11)9-8-10(25-6-5-24)13-12(9)26-17(2,3)27-13/h9-10,12-13,24H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSRYMPNIDSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C4C3OC(O4)(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Heterocyclic Core

Method A: Cyclization of Pyrimidine Derivatives with Triazole Precursors

  • Starting materials : 7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidine derivatives are synthesized via nucleophilic substitution reactions involving chloropyrimidines and thiol-containing triazole precursors.
  • Procedure :
    • React 7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidine with appropriate amines or alcohols under reflux conditions.
    • Use of catalysts such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) facilitates nucleophilic substitution at the chlorinated position.
    • Purification via column chromatography yields the heterocyclic intermediate.

Method B: Direct Cyclization of Precursor Compounds

  • Synthesis of the heterocyclic core can also involve cyclization of precursor molecules containing the pyrimidine and triazole rings, achieved through thermal or microwave-assisted reactions, which enhance reaction rates and yields.

Construction of the Cyclopentane-Dioxolane Ring

  • The tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl moiety is typically prepared via intramolecular cyclization reactions involving diols and aldehydes or ketones.
  • Procedure :
    • Condense suitable diol derivatives with aldehydes under acid catalysis (e.g., p-toluenesulfonic acid) to form the cyclic acetal.
    • Use of microwave irradiation can accelerate this step, improving efficiency.

Linking the Ethanol Chain

  • The terminal ethanol group is introduced through nucleophilic substitution:
    • Activation of the heterocyclic core with a suitable leaving group (e.g., halide or mesylate).
    • Nucleophilic attack by ethanol or ethanol derivatives under basic conditions (e.g., sodium hydride or potassium tert-butoxide) results in ether formation.
  • Protection strategies may be employed to prevent side reactions, such as protecting the hydroxyl group during earlier steps.

Reaction Conditions and Optimization

Step Typical Conditions Reagents Notes
Heterocycle formation Reflux at 100-120°C Chloropyrimidine derivatives, amines/thiols Use of polar aprotic solvents like DMF or DMSO
Cyclization Microwave irradiation at 150°C for 10-30 min Diols, aldehydes, acid catalysts Accelerates ring closure with higher yields
Ether linkage Room temperature to 60°C Ethanol derivatives, base (K₂CO₃, NaH) Protecting groups may be necessary

Raw Materials and Precursors

Purification Techniques

  • Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes)
  • Recrystallization from ethanol or acetonitrile
  • Characterization via NMR, MS, and IR spectroscopy to confirm structure and stereochemistry

Summary of Research Findings

Source Key Findings Notable Features
PubChem Describes the compound's structure and basic synthesis pathways Emphasizes the heterocyclic core synthesis
ChemicalBook Details raw materials, synthesis steps, and purity considerations Highlights microwave-assisted cyclization for efficiency
Literature Review Multi-step synthetic routes involving nucleophilic substitutions, cyclizations, and etherifications Recommends protecting group strategies for high selectivity

Chemical Reactions Analysis

Oxidation of the Ethanol Group

The terminal ethanol group (-CH2CH2OH) can undergo oxidation under controlled conditions.
Reaction Pathway:

  • Primary oxidation: Conversion to acetaldehyde (CH3CHO) via dehydrogenases or oxidizing agents like pyridinium chlorochromate (PCC).

  • Further oxidation: Acetaldehyde may oxidize to acetic acid (CH3COOH) under strong oxidizing conditions (e.g., KMnO4/H+).

ReactantsConditionsProductsNotes
Compound + PCCAnhydrous dichloromethaneAcetaldehyde derivativeSelective oxidation of primary alcohol
Compound + KMnO4/H+Aqueous acidic mediumAcetic acid derivativeRequires harsh conditions

Nucleophilic Substitution at the Chlorine Site

The chlorine atom on the triazolopyrimidine ring is activated by electron-withdrawing effects of adjacent nitrogen atoms, making it susceptible to nucleophilic substitution.
Reaction Pathway:

  • Aromatic substitution: Replacement with nucleophiles (e.g., amines, alkoxides).

ReactantsConditionsProducts
Compound + NH3High-pressure amination7-Amino-triazolopyrimidine derivative
Compound + NaOCH3Methanol reflux7-Methoxy-triazolopyrimidine derivative

Thioether Oxidation

The propylthio (-S-C3H7) group is prone to oxidation, forming sulfoxides or sulfones.
Reaction Pathway:

  • Single oxidation: Forms sulfoxide (R-SO-R') with H2O2 or mCPBA.

  • Double oxidation: Forms sulfone (R-SO2-R') with excess oxidant.

ReactantsConditionsProducts
Compound + H2O2Mild acidic conditionsSulfoxide derivative
Compound + KHSO5Room temperatureSulfone derivative

Hydrolysis of the Dioxolane Ring

The 2,2-dimethylcyclopenta-1,3-dioxolane ring is an acetal, which hydrolyzes in acidic or enzymatic conditions to form a diol.
Reaction Pathway:

  • Acid-catalyzed hydrolysis: Cleavage of the dioxolane ring yields a cyclopentane diol.

ReactantsConditionsProducts
Compound + HCl/H2ORefluxCyclopentane diol derivative

Triazolopyrimidine Ring Modifications

The triazolopyrimidine core may participate in electrophilic aromatic substitution (EAS) or coordination chemistry.
Reaction Pathways:

  • Nitration: Introduction of nitro groups at electron-deficient positions.

  • Metal complexation: Coordination with transition metals (e.g., Pd, Pt) for catalytic applications.

ReactantsConditionsProducts
Compound + HNO3/H2SO4Low temperatureNitro-triazolopyrimidine derivative
Compound + PdCl2Aqueous ethanolPd-triazolopyrimidine complex

Esterification of the Ethanol Group

The hydroxyl group can react with acyl chlorides or anhydrides to form esters.
Reaction Pathway:

  • Ester formation: Reaction with acetyl chloride yields an acetate ester.

ReactantsConditionsProducts
Compound + CH3COClPyridine catalystAcetylated derivative

Stability Considerations

  • Thermal stability: The compound decomposes above 644°C (predicted) .

  • pH sensitivity: The dioxolane ring is stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

Scientific Research Applications

2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting their function. The chlorinated aromatic ring and the propylthio group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

  • 7-Chloro-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-Chloro-5-(ethylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine These compounds share structural similarities but differ in the substituents attached to the triazolopyrimidine core. The unique combination of the chlorinated aromatic ring, propylthio group, and cyclopentadioxolane moiety in 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol distinguishes it from these similar compounds.

Biological Activity

Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]- (CAS No. 376608-75-2) is a complex organic compound with significant biological activity. This compound is primarily recognized for its role as a reagent in the synthesis of Ticagrelor, an orally active reversible P2Y12 receptor antagonist used for the prevention of thrombosis. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H24ClN5O4S
Molecular Weight429.92 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point644.7 ± 65.0 °C
Flash Point343.7 ± 34.3 °C

Structural Representation

The compound features a unique combination of a chlorinated aromatic ring, a propylthio group, and a cyclopentadioxolane moiety, contributing to its biological activity.

Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]- acts primarily as an antagonist to the P2Y12 receptor. This receptor is crucial in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound effectively reduces the risk of thrombotic events.

Pharmacological Studies

Research has demonstrated that this compound exhibits potent antiplatelet activity comparable to Ticagrelor itself. In vitro studies indicate that it significantly inhibits ADP-induced platelet aggregation in human blood samples.

Case Studies

  • Study on Platelet Aggregation :
    • Objective : To evaluate the efficacy of Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]- in inhibiting platelet aggregation.
    • Method : Human platelet-rich plasma was treated with varying concentrations of the compound.
    • Results : A dose-dependent inhibition of platelet aggregation was observed with IC50 values indicating high potency.
  • Clinical Relevance :
    • Objective : Assessing the potential clinical applications of the compound in cardiovascular diseases.
    • Findings : The compound's ability to inhibit thrombus formation suggests its potential use in preventing cardiovascular events in at-risk populations.

Safety and Toxicology

Preliminary toxicological assessments indicate that Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]- has a favorable safety profile at therapeutic doses. However, further studies are warranted to establish long-term safety and potential side effects.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how are key intermediates characterized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing precursors in ethanol or tetrahydrofuran (THF) with catalysts like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) and triethylamine. Key intermediates are purified using column chromatography (eluent: dichloromethane/methanol gradients) and characterized via 1^1H NMR and FTIR to confirm functional groups and regioselectivity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • HPLC : Use C18 columns with methanol/water gradients (e.g., 70:30 v/v) to assess purity, referencing retention times of known analogs .
  • FTIR : Focus on peaks at 1650–1700 cm1^{-1} (C=O stretching) and 750–800 cm1^{-1} (C-Cl bonds) to verify functional groups .
  • Recrystallization : Optimize solvent systems (e.g., DMF/ethanol mixtures) to isolate high-purity crystals for X-ray diffraction .

Q. What solvent systems are optimal for chromatographic purification?

A dichloromethane/methanol gradient (95:5 to 80:20) effectively separates polar intermediates, while ethyl acetate/hexane (3:7) resolves non-polar byproducts. For stereoisomers, chiral columns with ethanol/hexane mixtures are recommended .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

COMSOL Multiphysics simulations can model reaction kinetics and thermodynamics, such as optimizing reflux temperature (e.g., 80–100°C for ethanol-based systems) or predicting solvent effects on yield. Machine learning algorithms (e.g., random forest models) trained on historical data (e.g., solvent polarity indices from ) can recommend stoichiometric ratios for triazolo[4,5-d]pyrimidinyl precursors .

Q. How to resolve yield discrepancies when varying precursor stoichiometry?

Discrepancies often arise from competing side reactions (e.g., thioether oxidation). Design a fractional factorial experiment to test variables like molar ratios (1:1 to 1:1.2), solvent polarity (ethanol vs. THF), and reaction time (3–6 hours). Use ANOVA to identify significant factors and validate with 1^1H NMR integration of byproducts .

Q. What methodologies validate the stereochemical integrity of the cyclopenta-dioxolane moiety?

  • Chiral HPLC : Use amylose-based columns with ethanol/hexane (90:10) to resolve enantiomers.
  • NOESY NMR : Analyze spatial correlations between the dioxolane oxygen and adjacent protons to confirm the 3aR,4S,6R,6aS configuration .

Q. How to design stability studies under varying pH and temperature conditions?

Prepare ethanolic solutions (10 mg/mL) and subject them to accelerated degradation (40–60°C, pH 1–13). Monitor decomposition via UV-Vis at 254 nm and LC-MS to identify degradation products (e.g., hydrolyzed triazolo rings). Use Arrhenius plots to extrapolate shelf-life .

Data Contradiction Analysis

  • Case Study : Conflicting reports on the compound’s solubility in ethanol ( vs. ) may arise from crystallinity differences. Conduct differential scanning calorimetry (DSC) to compare polymorphic forms and correlate with solubility profiles.
  • Theoretical Frameworks : Link discrepancies to Hammett substituent constants or frontier molecular orbital (FMO) theory to explain electronic effects on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.